molecular formula C13H11ClN2O4S B2951800 N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 330467-05-5

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2951800
CAS No.: 330467-05-5
M. Wt: 326.75
InChI Key: JOPBLYMEUHDGKU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a nitrobenzene ring, with additional chloro and methyl substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: N-(3-chloro-4-methylphenyl)-2-aminobenzenesulfonamide.

    Substitution: N-(3-substituted-4-methylphenyl)-2-nitrobenzenesulfonamide.

    Oxidation: N-(3-chloro-4-carboxyphenyl)-2-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known to inhibit bacterial growth.

    Materials Science:

    Biological Studies: It is used in studies to understand the interactions of sulfonamide compounds with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The nitro group may also contribute to the compound’s activity by undergoing reduction to form reactive intermediates that can damage bacterial DNA and proteins .

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide can be compared with other sulfonamide compounds, such as:

    N-(4-chlorophenyl)-2-nitrobenzenesulfonamide: Similar structure but lacks the methyl group, which may affect its solubility and reactivity.

    N-(3-chloro-4-methylphenyl)-2-aminobenzenesulfonamide: The amino group instead of the nitro group may alter its biological activity and chemical reactivity.

    N-(3-chloro-4-methylphenyl)-2-methylbenzenesulfonamide: The absence of the nitro group may reduce its potential as an antimicrobial agent.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(8-11(9)14)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBLYMEUHDGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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